cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal]
Description
Enniatin A is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species . Structurally, it consists of alternating N-methyl amino acids and hydroxy acids, specifically incorporating N-methyl-isoleucine (NMeIle) and 2-hydroxy isovaleric acid (Hiv) residues . First isolated in 1992 alongside analogs such as Enniatin A1, B, and B1, Enniatin A has since been studied for its ionophoric properties, which enable it to transport cations across biological membranes .
Enniatin A is biosynthesized by nonribosomal peptide synthetases (NRPS) with embedded N-methyltransferase domains, a hallmark of fungal cyclic depsipeptide production . Analytical methods such as HPLC, UPLC, and advanced NMR techniques have been critical in resolving its structural complexity, particularly in distinguishing it from homologs like Enniatin E1 and E2 .
Properties
CAS No. |
2503-13-1 |
|---|---|
Molecular Formula |
C36H63N3O9 |
Molecular Weight |
681.9 g/mol |
IUPAC Name |
(6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1 |
InChI Key |
TWHBYJSVDCWICV-LIOIOPIISA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Enniatin A is biosynthesized by the multifunctional enzyme enniatin synthetase, which incorporates both peptide synthetase and S-adenosyl-L-methionine-dependent N-methyltransferase activities . The synthetic route involves the formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units . Industrial production typically involves the fermentation of Fusarium species under controlled conditions to maximize yield .
Chemical Reactions Analysis
Enniatin A undergoes various chemical reactions, including:
Oxidation: Enniatin A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxy acid components of enniatin A.
Substitution: Substitution reactions often involve the replacement of N-methyl amino acids with other amino acids or analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .
Scientific Research Applications
1.1 Antimicrobial Properties
Enniatin A exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against:
- Bacteria : Enniatin A has shown inhibitory effects on Mycobacterium tuberculosis and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Fungi : It possesses antifungal properties, particularly against Candida albicans and other fungal pathogens, making it a candidate for antifungal treatments in clinical settings .
1.2 Cytotoxic Effects
Studies indicate that Enniatin A can induce cytotoxicity in various cell lines. For instance, it has been shown to disrupt mitochondrial function and induce apoptosis in cancer cells . In bovine granulosa cells, Enniatin A significantly inhibited cell proliferation and steroid production, which could affect reproductive health in livestock .
Toxicological Studies
2.1 Genotoxicity and Immunotoxicity
Research has highlighted the genotoxic potential of Enniatin A, particularly concerning its effects on DNA integrity in mammalian cells. In vivo studies have reported immunotoxic effects, indicating that exposure can alter immune responses, which is critical for assessing safety in food products .
2.2 Co-occurrence with Other Mycotoxins
The interaction of Enniatin A with other mycotoxins, such as Deoxynivalenol (DON), has been investigated to understand their combined effects on health. Studies indicate that mixtures can exhibit additive or synergistic toxic effects, complicating risk assessments for food safety .
Agricultural Applications
3.1 Bio-Detoxification
There is ongoing research into the bio-detoxification of mycotoxins like Enniatin A using lactic acid bacteria and other microbial agents. These studies aim to mitigate the presence of mycotoxins in food and feed products, enhancing food safety .
3.2 Plant Protection
Enniatin A's antifungal properties suggest its potential use as a biopesticide to protect crops from fungal pathogens. Its application could reduce reliance on synthetic fungicides and promote sustainable agricultural practices.
Case Studies
Mechanism of Action
Enniatin A exerts its effects primarily through its ionophoric properties, creating cation-selective pores in cell membranes. This disrupts ion gradients, leading to cell death . It also interacts with store-operated calcium channels and mitochondrial permeability transition pores, affecting calcium homeostasis and mitochondrial function .
Comparison with Similar Compounds
Table 1: Structural Composition of Enniatins
Enniatin A is distinguished from Enniatin A1 by the substitution of N-MeIle for N-MeVal, a difference detectable via MS/MS fragmentation (e.g., absence of the m/z 86.0967 fragment in Enniatin A) . Enniatin E1 and E2, though structurally similar to A, exhibit distinct cyclic sequences resolved via 2D NMR in acetone-d6 .
Table 3: Production Yields in Selected Strains
Enniatin B titers are typically higher than those of Enniatin A, reflecting metabolic preferences for valine-derived residues .
Analytical and Detection Challenges
Distinguishing enniatins requires advanced chromatographic and spectral techniques:
- HPLC/UPLC : Enniatin A displays a single peak across eight column types, confirming homogeneity .
- MS/MS : Fragmentation patterns (e.g., m/z 100.1125 for N-MeLeu/Ile) resolve N-MeVal vs. N-MeIle substitutions .
- NMR : Solvent-dependent resolution (e.g., acetone-d6 vs. CDCl3) clarifies enantiomeric differences in Enniatin E1/E2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
